Cas no 1048358-48-0 (6-amino-2-bromopyridine-3-carbaldehyde)
6-amino-2-bromopyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-bromonicotinaldehyde
- 3-Pyridinecarboxaldehyde, 6-amino-2-bromo-
- 6-amino-2-bromopyridine-3-carbaldehyde
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- Inchi: 1S/C6H5BrN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9)
- InChI Key: DPHNBUUDAQJSBI-UHFFFAOYSA-N
- SMILES: BrC1=C(C=O)C=CC(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 131
- XLogP3: 1
- Topological Polar Surface Area: 56
6-amino-2-bromopyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016310-250mg |
6-Amino-2-bromonicotinaldehyde |
1048358-48-0 | 95% | 250mg |
$1019.20 | 2023-09-04 | |
| Alichem | A029016310-1g |
6-Amino-2-bromonicotinaldehyde |
1048358-48-0 | 95% | 1g |
$2952.90 | 2023-09-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-500 MG |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 500MG |
¥ 3,069.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-1 G |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 1g |
¥ 3,841.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-100 MG |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 100MG |
¥ 963.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-250 MG |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 250MG |
¥ 1,537.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-500 MG |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 500MG |
¥ 2,560.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-1 G |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 1g |
¥ 3,841.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-5 G |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 5g |
¥ 11,523.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6543-10 G |
6-amino-2-bromopyridine-3-carbaldehyde |
1048358-48-0 | 95% | 10g |
¥ 19,206.00 | 2022-10-13 |
6-amino-2-bromopyridine-3-carbaldehyde Suppliers
6-amino-2-bromopyridine-3-carbaldehyde Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 6-amino-2-bromopyridine-3-carbaldehyde
Recent Advances in the Application of 6-Amino-2-bromopyridine-3-carbaldehyde (CAS: 1048358-48-0) in Chemical Biology and Pharmaceutical Research
The compound 6-amino-2-bromopyridine-3-carbaldehyde (CAS: 1048358-48-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This heterocyclic aldehyde derivative has shown significant potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its unique reactivity profile, which allows for selective modifications at multiple positions, making it an attractive scaffold for drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 6-amino-2-bromopyridine-3-carbaldehyde as a key intermediate in the synthesis of potent and selective JAK2 inhibitors. The researchers utilized the bromo and aldehyde functionalities to construct a series of pyrazolo[3,4-b]pyridine derivatives showing nanomolar activity against JAK2 while maintaining excellent selectivity over other JAK family members. This work underscores the compound's utility in developing targeted therapies for myeloproliferative disorders.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of novel quinolone derivatives using 6-amino-2-bromopyridine-3-carbaldehyde as a starting material. The resulting compounds exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, with several analogs showing MIC values below 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study also revealed interesting structure-activity relationships, particularly regarding the importance of the aldehyde group for antibacterial potency.
From a chemical biology perspective, researchers have exploited the reactivity of 6-amino-2-bromopyridine-3-carbaldehyde to develop novel bioconjugation strategies. A 2023 Nature Communications paper described its use in the site-specific modification of lysine residues in proteins, creating stable imine linkages that could be further stabilized by reduction. This approach has enabled the development of new protein-drug conjugates with improved homogeneity and therapeutic index.
The compound's safety profile and pharmacokinetic properties have also been investigated in recent preclinical studies. Toxicology assessments in rodent models have shown favorable results, with no significant adverse effects observed at therapeutic doses. These findings, combined with the compound's synthetic versatility, suggest that 6-amino-2-bromopyridine-3-carbaldehyde will continue to play an important role in drug discovery efforts targeting various disease areas.
Looking forward, several pharmaceutical companies have included derivatives of 6-amino-2-bromopyridine-3-carbaldehyde in their pipelines, particularly for oncology and infectious disease applications. The compound's ability to serve as a multifunctional scaffold for diverse chemical transformations positions it as a valuable tool for medicinal chemists seeking to address challenging biological targets with small molecule therapeutics.
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